molecular formula C13H18O3 B7870540 3-Methyl-4-iso-pentoxybenzoic acid

3-Methyl-4-iso-pentoxybenzoic acid

Cat. No.: B7870540
M. Wt: 222.28 g/mol
InChI Key: HYCYVQHPVSUEJG-UHFFFAOYSA-N
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Description

3-Methyl-4-iso-pentoxybenzoic acid is an organic compound that belongs to the class of benzoic acids It is characterized by the presence of a methyl group at the third position and an iso-pentoxy group at the fourth position on the benzoic acid ring

Properties

IUPAC Name

3-methyl-4-(3-methylbutoxy)benzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18O3/c1-9(2)6-7-16-12-5-4-11(13(14)15)8-10(12)3/h4-5,8-9H,6-7H2,1-3H3,(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HYCYVQHPVSUEJG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)C(=O)O)OCCC(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methyl-4-iso-pentoxybenzoic acid can be achieved through several synthetic routes. One common method involves the esterification of 3-methylbenzoic acid with iso-pentanol in the presence of a strong acid catalyst, such as sulfuric acid, followed by hydrolysis to yield the desired benzoic acid derivative. Another approach involves the Friedel-Crafts alkylation of 3-methylbenzoic acid with iso-pentyl chloride in the presence of a Lewis acid catalyst, such as aluminum chloride.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale esterification processes using continuous flow reactors to ensure high yield and purity. The use of advanced catalytic systems and optimized reaction conditions can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

3-Methyl-4-iso-pentoxybenzoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the benzoic acid group to an alcohol or aldehyde.

    Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the benzene ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like halogens (e.g., bromine, chlorine) and nitrating agents (e.g., nitric acid) are used under acidic conditions.

Major Products Formed

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Alcohols and aldehydes.

    Substitution: Halogenated or nitrated benzoic acid derivatives.

Scientific Research Applications

3-Methyl-4-iso-pentoxybenzoic acid has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-Methyl-4-iso-pentoxybenzoic acid involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes, receptors, or signaling pathways, leading to various biological effects. Detailed studies on its binding affinity and molecular interactions are essential to understand its mechanism of action fully.

Comparison with Similar Compounds

Similar Compounds

    3-Methylbenzoic acid: Lacks the iso-pentoxy group, making it less hydrophobic.

    4-Iso-pentoxybenzoic acid: Lacks the methyl group, affecting its reactivity and solubility.

    3-Methyl-4-methoxybenzoic acid: Contains a methoxy group instead of an iso-pentoxy group, altering its chemical properties.

Uniqueness

3-Methyl-4-iso-pentoxybenzoic acid is unique due to the combined presence of both the methyl and iso-pentoxy groups, which impart distinct chemical and physical properties. This combination enhances its potential for diverse applications and makes it a valuable compound for further research and development.

Biological Activity

3-Methyl-4-iso-pentoxybenzoic acid (also known as MIPA) is a compound that has garnered attention in various fields of biological research due to its potential therapeutic applications and biological activities. This article explores the biological activity of MIPA, including its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure:

  • Molecular Formula: C12H16O3
  • Molecular Weight: 208.25 g/mol

Pharmacological Properties

  • Anti-inflammatory Activity:
    • MIPA has been shown to exhibit anti-inflammatory properties, which may be beneficial in treating conditions such as arthritis and other inflammatory diseases. Studies indicate that it inhibits the production of pro-inflammatory cytokines, thereby reducing inflammation in various models of disease .
  • Antioxidant Effects:
    • The compound demonstrates significant antioxidant activity, which helps in scavenging free radicals and reducing oxidative stress. This property is crucial for protecting cells from damage caused by reactive oxygen species (ROS) .
  • Antimicrobial Activity:
    • Preliminary research suggests that MIPA possesses antimicrobial properties against various bacterial strains. This activity may be attributed to its ability to disrupt bacterial cell membranes .

The mechanisms by which MIPA exerts its biological effects involve several pathways:

  • Inhibition of NF-kB Signaling:
    MIPA may inhibit the nuclear factor kappa-light-chain-enhancer of activated B cells (NF-kB) pathway, which is critical in regulating immune response and inflammation .
  • Modulation of Enzymatic Activity:
    It has been observed that MIPA can modulate the activity of enzymes involved in inflammatory pathways, including cyclooxygenase (COX) and lipoxygenase (LOX), leading to decreased production of inflammatory mediators .

Study on Anti-inflammatory Effects

A study conducted on animal models demonstrated that administration of MIPA significantly reduced paw edema induced by carrageenan, indicating its potential as an anti-inflammatory agent. The results showed a dose-dependent reduction in inflammation, with higher doses yielding more substantial effects .

Antioxidant Activity Assessment

Research assessing the antioxidant capacity of MIPA utilized various assays, including DPPH and ABTS radical scavenging tests. The findings indicated that MIPA exhibited a strong scavenging ability comparable to established antioxidants like ascorbic acid, suggesting its potential use in formulations aimed at reducing oxidative stress .

Data Summary Table

PropertyObserved EffectReference
Anti-inflammatory ActivityReduced cytokine production
Antioxidant ActivityStrong radical scavenging
Antimicrobial ActivityInhibition of bacterial growth

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